Methyl 3-aminobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

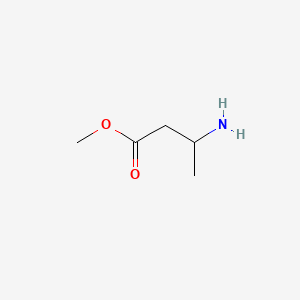

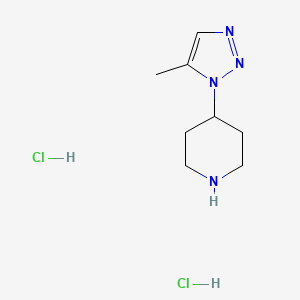

Methyl 3-aminobutanoate, also known as ®-Methyl 3-aminobutanoate, is a chemical compound with the molecular formula C5H11NO2 . It is a useful reactant for the stereoselective synthesis of N-Unprotected β-Amino Esters . The compound is typically a colorless to yellow liquid .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Its molecular weight is approximately 117.15 Da .Physical And Chemical Properties Analysis

This compound has a density of approximately 1.0 g/cm3 . It has a boiling point of around 159.8°C at 760 mmHg . The compound has a molar refractivity of 30.5±0.3 cm3 . It has 3 freely rotating bonds . The polar surface area of the compound is 52 Å2 .Scientific Research Applications

Enantiomerically Pure 3-Aminobutanoic Acid Derivatives : Research by Seebach and Estermann (1987) has shown methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives, which are valuable in synthetic organic chemistry (Seebach & Estermann, 1987).

Diastereoselective Alkylation : A study by Estermann and Seebach (1988) demonstrated the diastereoselective alkylation of 3-aminobutanoic acid in the 2-position, important for the synthesis of specific amino acid derivatives (Estermann & Seebach, 1988).

Enzymatic Resolution Using Lipase B : Escalante (2008) reported the enzymatic resolution of methyl 3-aminobutanoate derivatives using lipase B from Candida antarctica, a significant method for obtaining optically pure enantiomers (Escalante, 2008).

Synthesis and Biological Activity : Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters containing this compound derivatives and investigated their biological activities, highlighting the compound's potential in biomedical applications (Yancheva et al., 2015).

Enzymatic Hydrolysis for Difluoro Amino Acids : A study by Ayi, Guedj, and Septe (1995) explored the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, leading to the preparation of difluoro amino acids and derivatives, important for pharmaceutical research (Ayi, Guedj, & Septe, 1995).

Derivatives in Antiamnestic Activity Research : Mişchenko et al. (2021) conducted a study on derivatives of 4-aminobutanoic acid, including this compound, for antiamnestic activity, suggesting potential in memory-related therapeutic research (Mişchenko et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-aminobutanoate is a chemical compound with the molecular formula C5H11NO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound is involved in certain enzymatic reactions , but the specifics of its interaction with its targets and the resulting changes are not well-documented

Biochemical Pathways

Aldehyde dehydrogenases (ALDHs) are known to metabolize a wide range of endogenous and exogenous aliphatic and aromatic aldehydes , and this compound could potentially be involved in these pathways.

properties

IUPAC Name |

methyl 3-aminobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQZRROQIBFBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2695783.png)

![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2695792.png)

![1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2695793.png)